molecular formula C9H5Br2NO2 B1320633 3,5-dibromo-1H-indole-2-carboxylic acid CAS No. 98591-49-2

3,5-dibromo-1H-indole-2-carboxylic acid

Cat. No.: B1320633
CAS No.: 98591-49-2
M. Wt: 318.95 g/mol
InChI Key: ATMGPBPNXBMNBK-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-indole-2-carboxylic acid is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 3,5-dibromo-1H-indole-2-carboxylic acid typically involves the bromination of indole derivatives. One common method includes the reaction of indole-2-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 3 and 5 positions .

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to produce larger quantities of the compound efficiently. These methods often optimize reaction conditions to enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

3,5-Dibromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce quinone derivatives .

Scientific Research Applications

3,5-Dibromo-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3,5-Dibromo-1H-indole-2-carboxylic acid can be compared with other brominated indole derivatives, such as:

  • 3-Bromo-1H-indole-2-carboxylic acid
  • 5-Bromo-1H-indole-2-carboxylic acid
  • 3,5-Dibromoindole

These compounds share similar structural features but differ in the position and number of bromine atoms. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

3,5-dibromo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMGPBPNXBMNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594825
Record name 3,5-Dibromo-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98591-49-2
Record name 3,5-Dibromo-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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